Cas no 478032-71-2 (1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)
![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile structure](https://www.kuujia.com/scimg/cas/478032-71-2x500.png)
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-BUTYL-2-([(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO)-4,5-DIPHENYL-1H-PYRROLE-3-CARBONITRILE
- 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- 1-butyl-2-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
- 1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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- Inchi: 1S/C28H23Cl2N3/c1-2-3-17-33-27(21-13-8-5-9-14-21)26(20-11-6-4-7-12-20)22(18-31)28(33)32-19-23-24(29)15-10-16-25(23)30/h4-16,19H,2-3,17H2,1H3/b32-19+
- InChI Key: PYXOCORPIZAALS-BIZUNTBRSA-N
- SMILES: ClC1C=CC=C(C=1/C=N/C1=C(C#N)C(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1CCCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 666
- XLogP3: 7.7
- Topological Polar Surface Area: 41.1
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A909410-1g |
1-Butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
478032-71-2 | 90% | 1g |
$350.0 | 2023-04-04 | |
Key Organics Ltd | 3P-310S-50MG |
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
478032-71-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 3P-310S-10MG |
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
478032-71-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 3P-310S-100MG |
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
478032-71-2 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 3P-310S-1MG |
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
478032-71-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898067-1g |
1-Butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
478032-71-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 3P-310S-5MG |
1-butyl-2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
478032-71-2 | >90% | 5mg |
£35.00 | 2025-02-09 |
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile Related Literature
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
Additional information on 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Comprehensive Analysis of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS No. 478032-71-2)
The compound 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS No. 478032-71-2) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a pyrrole core with diphenyl and dichlorophenyl substituents, making it a subject of interest in advanced chemical research. The presence of a carbonitrile group further enhances its reactivity, opening doors to diverse applications in pharmaceuticals, materials science, and agrochemicals.
Recent trends in AI-driven drug discovery and computational chemistry have brought attention to compounds like 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile. Researchers are increasingly leveraging machine learning algorithms to predict its properties and potential uses, addressing common queries such as "How does pyrrole derivatives interact with biological targets?" or "What are the synthetic routes for nitrile-containing compounds?" This aligns with the growing demand for sustainable synthesis methods and green chemistry practices.
The compound's structural complexity offers a fertile ground for exploring structure-activity relationships (SAR). Its butyl chain and aromatic rings contribute to lipophilicity, a critical factor in drug permeability and bioavailability. These features resonate with current discussions on personalized medicine and targeted drug delivery systems, where molecules with tailored properties are in high demand. Additionally, the E-configuration of the imine bond introduces geometric specificity, a hot topic in stereochemistry and molecular recognition studies.
From a materials science perspective, the π-conjugated system in 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile suggests potential applications in organic electronics. Its ability to form charge-transfer complexes could be harnessed in OLEDs or photovoltaic devices, answering frequent search queries like "Can nitrile-functionalized pyrroles improve device efficiency?" This aligns with the global push toward renewable energy technologies and smart materials development.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods address the common question: "How to verify the purity of complex heterocyclic compounds?" The 2,6-dichlorophenyl moiety introduces distinct spectroscopic signatures, facilitating structural elucidation—a crucial aspect for researchers working on high-throughput screening or quality control in chemical manufacturing.
In conclusion, 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile represents a fascinating case study at the intersection of medicinal chemistry and functional materials. Its multifaceted nature continues to inspire investigations into molecular design principles, while its practical applications remain aligned with contemporary scientific priorities like precision medicine and sustainable technology.
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